molecular formula C20H17FN6O2 B14963549 1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(2-fluorobenzyl)-1H-imidazole-4-carboxamide

1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(2-fluorobenzyl)-1H-imidazole-4-carboxamide

Cat. No.: B14963549
M. Wt: 392.4 g/mol
InChI Key: GXUMYKZPWWXFGL-UHFFFAOYSA-N
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Description

1-[4-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(2-FLUOROPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE is a complex organic compound that features a combination of several heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(2-FLUOROPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the oxadiazole ring, followed by the formation of the pyridine and imidazole rings. The final step involves the coupling of these rings to form the desired compound. Common reagents used in these reactions include sodium dichloroisocyanurate, amidoximes, and isatoic anhydrides .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(2-FLUOROPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

1-[4-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(2-FLUOROPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(2-FLUOROPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(2-FLUOROPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE is unique due to its combination of multiple heterocyclic rings, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C20H17FN6O2

Molecular Weight

392.4 g/mol

IUPAC Name

1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(2-fluorophenyl)methyl]imidazole-4-carboxamide

InChI

InChI=1S/C20H17FN6O2/c1-2-17-25-20(29-26-17)13-7-8-22-18(9-13)27-11-16(24-12-27)19(28)23-10-14-5-3-4-6-15(14)21/h3-9,11-12H,2,10H2,1H3,(H,23,28)

InChI Key

GXUMYKZPWWXFGL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)NCC4=CC=CC=C4F

Origin of Product

United States

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